

Spectrophotometric Analysis of Cefpirome Sulfate: A Detailed Guide to Application and Protocols

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Compound of Interest

Compound Name: Cefpirome

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This document provides a comprehensive overview and detailed protocols for the spectrophotometric determination of **Cefpirome** sulfate, a fourth-generation cephalosporin antibiotic. The methods outlined are simple, accurate, rapid, and sensitive, making them suitable for routine quality control analysis of **Cefpirome** sulfate in its pure form and pharmaceutical dosage forms.

Introduction

Cefpirome sulfate is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its chemical designation is 3-[(2,3-cyclo-penteno-1-pyridinium) methyl]-7-[2-syn-methoxyimino-2-(2-aminothiazol-4-yl)acetamido]ceph-3-em-4-carboxylate.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical formulations containing **Cefpirome** sulfate. Spectrophotometry offers a cost-effective and accessible alternative to more complex techniques like HPLC for the quantitative analysis of this drug.

This application note details five distinct spectrophotometric methods for the determination of **Cefpirome** sulfate, each based on a different chemical reaction that produces a colored chromogen.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described spectrophotometric methods, allowing for easy comparison of their performance characteristics.

Method	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	Regression Equation ($Y = aC + b$)	Correlation Coefficient (r)
Method 1: Diazotization with α -Naphthylamine	512	5 - 40	-	-
Method 2: Diazotization with N-(1-naphthyl)ethylenediamine HCl	565	2.5 - 20	-	-
Method 3: Reduction of Fe(III) with 1,10-Phenanthroline	510	2.5 - 40	-	-
Method 4: Reaction with Folin-Ciocalteu Reagent	700	5 - 20	$Y = 0.00554C + 0.000266$	0.9999
Method 5: Oxidative Coupling with MBTH	635	2.5 - 20	$Y = 4.230 \times 10^{-3}C + 7.107 \times 10^{-3}$	0.9999

Y is the absorbance, C is the concentration in $\mu\text{g/mL}$. Data not available is denoted by '-'.

Experimental Protocols and Methodologies

This section provides detailed experimental protocols for each of the five spectrophotometric methods.

General Procedures for Solution Preparation

- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure **Cefpirome** sulfate and dissolve it in 100 mL of distilled water in a volumetric flask.[\[1\]](#)[\[3\]](#)
- Working Standard Solution (100 µg/mL): Further dilute the stock solution with distilled water to obtain a concentration of 100 µg/mL.
- Sample Solution (from parenteral preparation): Accurately weigh a quantity of the powder for injection equivalent to 100 mg of **Cefpirome** sulfate and transfer it to a 100 mL volumetric flask. Dissolve and make up to the mark with distilled water (or methanol for Method 5 to remove sodium carbonate). Thoroughly mix the contents and filter. Suitably dilute the filtrate to obtain a final concentration of 100 µg/mL.

Method 1: Diazotization with α-Naphthylamine

This method is based on the diazotization of the primary amine group of **Cefpirome** with sodium nitrite and hydrochloric acid, followed by coupling with α-naphthylamine to form a pink colored chromogen.

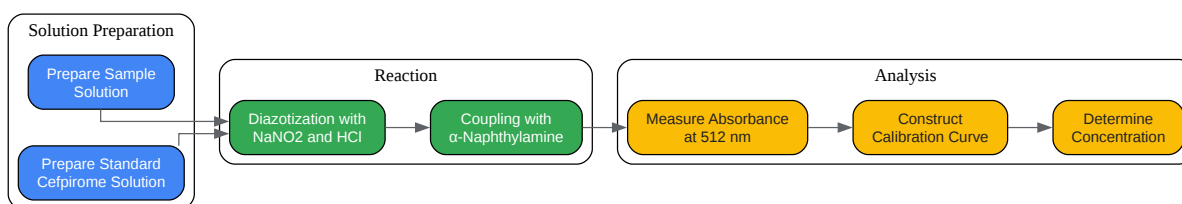
Reagents:

- Sodium Nitrite Solution
- Hydrochloric Acid
- α-Naphthylamine Solution

Protocol:

- Pipette aliquots of the standard drug solution (0.5-4.0 mL of 100 µg/mL) into a series of graduated test tubes.
- Follow the standard procedure for diazotization and coupling with α-naphthylamine.

- Adjust the final volume in each test tube to 10 mL with distilled water.
- Measure the absorbance of the resulting pink colored chromogen at 512 nm against a reagent blank.
- Construct a calibration curve by plotting absorbance versus concentration.
- Determine the amount of **Cefpirome** sulfate in the sample solution by referring to the calibration curve.



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Workflow for Method 1: Diazotization with α-Naphthylamine.

Method 2: Diazotization with N-(1-naphthyl)ethylenediamine HCl (Bratton-Marshall Reagent)

Similar to Method 1, this method involves diazotization of the primary amine group, but the coupling agent is N-(1-naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent), which forms a purple colored chromogen.

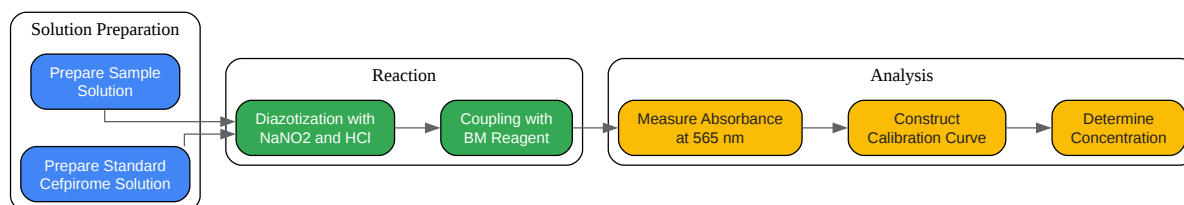
Reagents:

- Sodium Nitrite Solution
- Hydrochloric Acid

- N-(1-naphthyl)ethylenediamine dihydrochloride (BM Reagent) Solution

Protocol:

- Pipette aliquots of the standard drug solution into a series of graduated test tubes.
- Perform the diazotization step as in Method 1.
- Add 2 mL of BM reagent solution and mix well.
- Adjust the final volume in each test tube to 10 mL with distilled water.
- Measure the absorbance of the purple colored chromogen at 565 nm against a reagent blank.
- Construct a calibration curve and determine the concentration of the sample.



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Workflow for Method 2: Diazotization with BM Reagent.

Method 3: Reduction of Fe(III) with 1,10-Phenanthroline

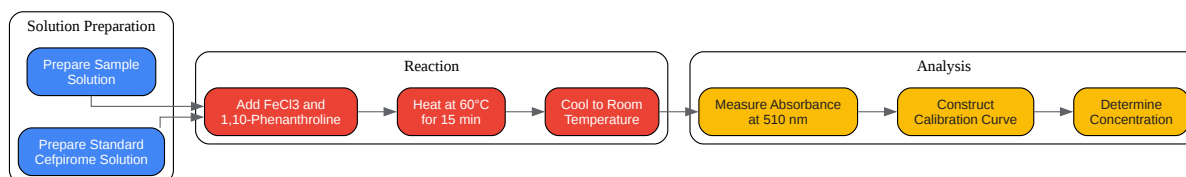
This method is based on the reduction of ferric chloride (Fe(III)) to its ferrous form (Fe(II)) by the drug. The resulting Fe(II) then forms a red colored complex with 1,10-phenanthroline.

Reagents:

- Ferric Chloride Solution
- 1,10-Phenanthroline Solution (0.1 M)

Protocol:

- Pipette aliquots of the standard drug solution (0.25-4.0 mL of 100 µg/mL) into a series of graduated test tubes.
- To each test tube, add 2 mL of ferric chloride and 2 mL of 1,10-phenanthroline (0.1 M) solution.
- Place the test tubes in a water bath at 60°C for 15 minutes.
- Cool the test tubes to room temperature.
- Make up the volume to 10 mL with distilled water.
- Measure the absorbance of the red colored chromogen at 510 nm against a reagent blank.
- Construct a calibration curve and determine the concentration of the sample.



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Workflow for Method 3: Reduction of Fe(III).

Method 4: Reaction with Folin-Ciocalteu Reagent

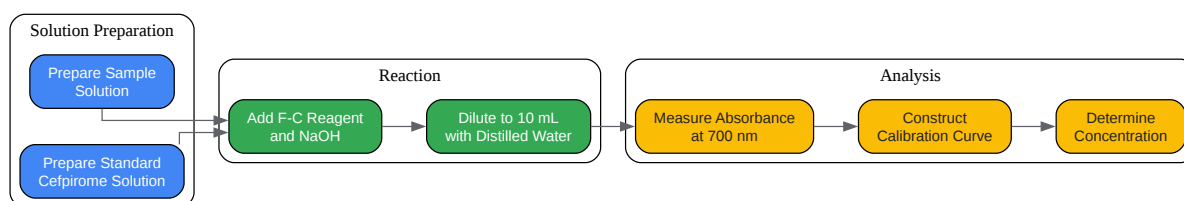
In this method, **Cefpirome** sulfate forms a blue chromogen with Folin-Ciocalteu (F-C) reagent in an alkaline medium, which can be estimated spectrophotometrically. The F-C reagent contains phosphotungstic and phosphomolybdic acids, which are reduced by phenolic and other reducing substances to produce a blue color.

Reagents:

- Folin-Ciocalteu Reagent (1N): Dilute 2N F-C reagent with distilled water.
- Sodium Hydroxide Solution (4%): Dissolve 4 g of NaOH pellets in 100 mL of distilled water.

Protocol:

- Pipette aliquots of the standard drug solution (0.5-2.0 mL of 100 µg/mL) into a series of 10 mL graduated test tubes.
- To each tube, add 1.0 mL of Folin-Ciocalteu reagent and 3.0 mL of sodium hydroxide solution.
- Bring the total volume to 10 mL with distilled water.
- Measure the absorbance of the blue colored species at 700 nm against a reagent blank.
- Plot a calibration curve of absorbance versus concentration.
- Compute the amount of **Cefpirome** sulfate in the sample solutions from the standard plot.



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Workflow for Method 4: Folin-Ciocalteu Reagent.

Method 5: Oxidative Coupling with 3-Methyl-2-benzathiazolinone Hydrazone (MBTH)

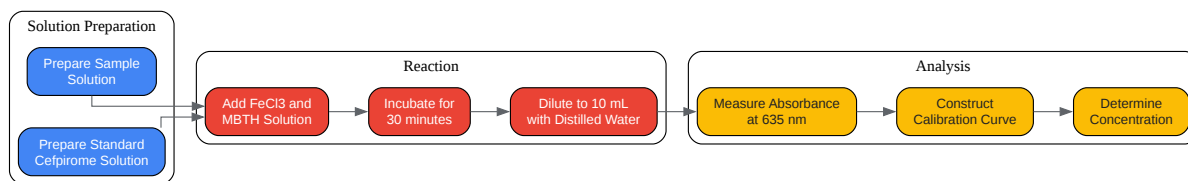
This method involves the oxidation of MBTH by ferric chloride, which then complexes with **Cefpirome** sulfate to form a stable green chromophore.

Reagents:

- Ferric Chloride Solution (0.5% w/v): Prepare in distilled water.
- MBTH Solution (0.2% w/v): Prepare in distilled water.

Protocol:

- Pipette aliquots of the standard drug solution (0.25-2.0 mL of 100 µg/mL) into a series of 10 mL volumetric flasks.
- Add 2.0 mL of ferric chloride solution and 2.0 mL of MBTH solution to each flask.
- Keep the flasks aside for 30 minutes.
- Add distilled water to each flask to bring the total volume to 10 mL.
- Measure the absorbance of the green colored complex at 635 nm against a reagent blank.
- Plot a calibration curve of absorbance versus concentration.
- Compute the concentration of **Cefpirome** sulfate in the samples from the calibration graph.



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Workflow for Method 5: Oxidative Coupling with MBTH.

Conclusion

The spectrophotometric methods presented provide simple, accurate, and cost-effective means for the determination of **Cefpirome** sulfate in pharmaceutical formulations. The choice of method may depend on the available reagents, instrumentation, and the desired sensitivity and concentration range. These detailed protocols and application notes should serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of **Cefpirome** sulfate.

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